9H-Xanthen-9-one, 2,3,4-trimethoxy-
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Overview
Description
9H-Xanthen-9-one, 2,3,4-trimethoxy- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 2,3,4-trimethoxy- typically involves the cyclization of diaryl ethers. One common method includes the use of carboxylic acids and aldehydes under specific conditions to form the xanthone core. For instance, the cyclization of diaryl ethers can yield 1,2,3-trimethoxy-9H-xanthen-9-one in high yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using catalysts and controlled environments to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 9H-Xanthen-9-one, 2,3,4-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the xanthone scaffold.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common in modifying the methoxy groups to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Jones reagent in acetone at 0°C.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution using appropriate nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups at the methoxy positions.
Scientific Research Applications
9H-Xanthen-9-one, 2,3,4-trimethoxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 2,3,4-trimethoxy- involves its interaction with various molecular targets and pathways. One key pathway is the modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress . By enhancing Nrf2 translocation, the compound can activate antioxidant responses, reducing oxidative damage and inflammation.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydro-9H-xanthen-9-one
- 2-Methoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one
- 2,5-Dimethoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one
Comparison: Compared to these similar compounds, 9H-Xanthen-9-one, 2,3,4-trimethoxy- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The trimethoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,3,4-trimethoxyxanthen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-18-12-8-10-13(17)9-6-4-5-7-11(9)21-14(10)16(20-3)15(12)19-2/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMRDPMUVLOBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215876 |
Source
|
Record name | 9H-Xanthen-9-one, 2,3,4-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6563-46-8 |
Source
|
Record name | 9H-Xanthen-9-one, 2,3,4-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006563468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Xanthen-9-one, 2,3,4-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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